(2Z)-2-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
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Overview
Description
The compound “(2Z)-2-{[3-(4-BUTOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-6-PHENYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE” is a complex organic molecule that belongs to the class of thiazolotriazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials include 3-(4-BUTOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL and 6-PHENYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE. The key steps may involve:
Condensation Reactions: Combining the pyrazole and thiazolotriazine moieties under specific conditions.
Catalysis: Using catalysts such as acids or bases to facilitate the reaction.
Purification: Employing techniques like recrystallization or chromatography to purify the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: For studying enzyme interactions and cellular pathways.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzyme activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interacting with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
- **(2Z)-2-{[3-(4-METHOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-6-PHENYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE
- **(2Z)-2-{[3-(4-ETHOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-6-PHENYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE
Uniqueness
The uniqueness of the compound lies in its specific substituents, which can influence its biological activity and chemical reactivity. The presence of the butoxy group, for example, may enhance its lipophilicity and membrane permeability.
Properties
Molecular Formula |
C32H27N5O3S |
---|---|
Molecular Weight |
561.7 g/mol |
IUPAC Name |
(2Z)-2-[[3-(4-butoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-6-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C32H27N5O3S/c1-3-4-17-40-26-16-15-23(18-21(26)2)28-24(20-36(34-28)25-13-9-6-10-14-25)19-27-31(39)37-32(41-27)33-30(38)29(35-37)22-11-7-5-8-12-22/h5-16,18-20H,3-4,17H2,1-2H3/b27-19- |
InChI Key |
FQQGLMRZKXVSQI-DIBXZPPDSA-N |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=O)C(=N4)C5=CC=CC=C5)S3)C6=CC=CC=C6)C |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=O)C(=N4)C5=CC=CC=C5)S3)C6=CC=CC=C6)C |
Origin of Product |
United States |
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